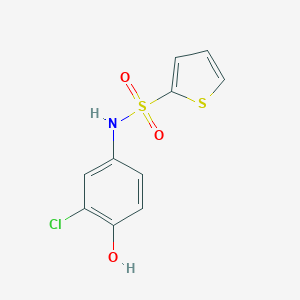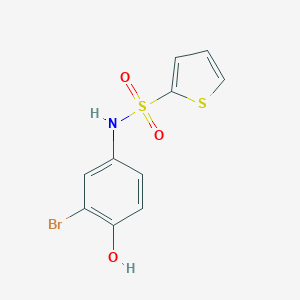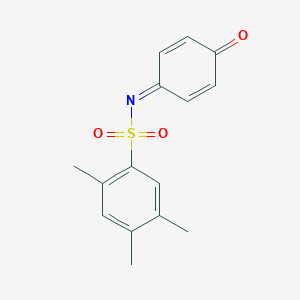![molecular formula C33H25N3O9S B284968 4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)
4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBD-MSB, and it is a fluorescent probe that is used to detect the presence of proteins in biological samples.
作用机制
The mechanism of action of NBD-MSB involves the binding of the compound to proteins. When NBD-MSB binds to a protein, the fluorescence of the compound is quenched. This quenching occurs due to the transfer of energy from the excited state of NBD-MSB to the protein. The extent of quenching is dependent on the distance between the NBD-MSB and the protein.
Biochemical and Physiological Effects:
NBD-MSB has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of NBD-MSB is its sensitivity. It can detect the presence of proteins at low concentrations, making it a useful tool in laboratory experiments. Another advantage is its versatility. NBD-MSB can be used to study a wide range of proteins and protein interactions. However, there are also limitations to the use of NBD-MSB. One limitation is that it requires a fluorescent microscope to detect the fluorescence of the compound. Another limitation is that the quenching of fluorescence can vary depending on the protein being studied.
未来方向
There are several future directions for the use of NBD-MSB in scientific research. One direction is the development of new methods for detecting the presence of proteins using NBD-MSB. Another direction is the use of NBD-MSB to study protein dynamics in living cells. Additionally, NBD-MSB could be used to study protein interactions in complex biological systems, such as the human brain. Finally, the development of new fluorescent probes based on the structure of NBD-MSB could lead to the discovery of new applications in scientific research.
Conclusion:
In conclusion, 4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate, or NBD-MSB, is a versatile fluorescent probe that has many applications in scientific research. Its sensitivity and versatility make it a useful tool for studying proteins and protein interactions. While there are limitations to its use, the future directions for the development of new methods and applications for NBD-MSB are promising.
合成方法
The synthesis of NBD-MSB involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-nitrobenzoic acid with mesitylene sulfonyl chloride to form mesitylene sulfonyl 4-nitrobenzoate. The second step involves the reaction of 1-naphthylamine with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-1-naphthylamine. The final step involves the reaction of mesitylene sulfonyl 4-nitrobenzoate with 4-nitrobenzoyl-1-naphthylamine to form NBD-MSB.
科学研究应用
NBD-MSB has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of proteins in biological samples. The fluorescence of NBD-MSB is quenched when it binds to proteins, allowing researchers to detect the presence of proteins in a sample. NBD-MSB has also been used to study protein-protein interactions, protein folding, and protein conformational changes.
属性
分子式 |
C33H25N3O9S |
|---|---|
分子量 |
639.6 g/mol |
IUPAC 名称 |
[4-[(4-nitrobenzoyl)-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C33H25N3O9S/c1-20-18-21(2)31(22(3)19-20)46(43,44)34(32(37)23-8-12-25(13-9-23)35(39)40)29-16-17-30(28-7-5-4-6-27(28)29)45-33(38)24-10-14-26(15-11-24)36(41)42/h4-19H,1-3H3 |
InChI 键 |
XAGAWQIPHVXJRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


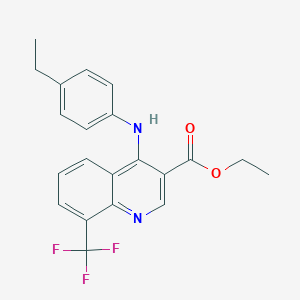
![Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)


![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
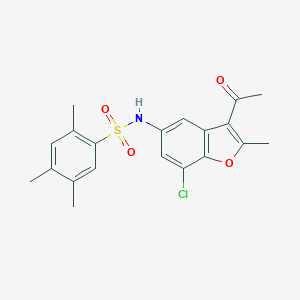
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
